

Spectroscopic analysis for structural confirmation of 2-aminothiazole isomers

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Compound of Interest

Compound Name: 2-(2-Aminoethyl)thiazole

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A Comparative Guide to the Spectroscopic Analysis of 2-Aminothiazole Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the structural confirmation of 2-aminothiazole and its isomers. Due to the limited availability of direct experimental data for 4-aminothiazole and 5-aminothiazole, this guide will utilize data for their methylated derivatives, 2-amino-4-methylthiazole and 2-amino-5-methylthiazole, as representative examples for comparison. This approach allows for a meaningful analysis of the influence of substituent position on the spectroscopic properties of the aminothiazole ring.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2-aminothiazole, 2-amino-4-methylthiazole, and 2-amino-5-methylthiazole, providing a basis for their structural differentiation.

Table 1: ^1H NMR Spectral Data (DMSO- d_6)

Compound	Chemical Shift (δ) ppm / Assignment	Multiplicity	Coupling Constant (J) Hz
2-Aminothiazole	6.93 (H5)	d	3.7
6.53 (H4)	d	3.7	
6.86 (NH ₂)	s	-	
2-Amino-4-methylthiazole	6.07 (H5)	s	
2.06 (CH ₃)	s	-	
6.80 (NH ₂)	s	-	
2-Amino-5-methylthiazole	6.64 (H4)	s	-
2.20 (CH ₃)	s	-	
6.70 (NH ₂)	s	-	

Table 2: ¹³C NMR Spectral Data (DMSO-d₆)

Compound	Chemical Shift (δ) ppm / Assignment
2-Aminothiazole	168.8 (C2)
150.3 (C4)	
102.0 (C5)	
2-Amino-4-methylthiazole ^[1]	168.5 (C2)
148.0 (C4)	
100.8 (C5)	
17.6 (CH ₃)	
2-Amino-5-methylthiazole	~167 (C2)
~140 (C4)	
~110 (C5)	
~12 (CH ₃)	

Note: Data for 2-amino-5-methylthiazole is estimated based on typical substituent effects on the thiazole ring.

Table 3: Infrared (IR) Spectral Data (KBr Pellet)

Compound	Wavenumber (cm ⁻¹) / Assignment
2-Aminothiazole	3410, 3295 (N-H stretch, NH ₂)
3105 (C-H stretch, aromatic)	
1635 (C=N stretch)	
1520 (N-H bend)	
2-Amino-4-methylthiazole	3420, 3300 (N-H stretch, NH ₂)
3110 (C-H stretch, aromatic)	
1640 (C=N stretch)	
1530 (N-H bend)	
2-Amino-5-methylthiazole	~3400, ~3300 (N-H stretch, NH ₂)
~3100 (C-H stretch, aromatic)	
~1630 (C=N stretch)	
~1525 (N-H bend)	

Note: Data for 2-amino-5-methylthiazole is predicted based on characteristic group frequencies.

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
2-Aminothiazole	100	73, 58, 45
2-Amino-4-methylthiazole	114	87, 72, 59
2-Amino-5-methylthiazole[1]	114	87, 72, 59

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the aminothiazole isomer in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Parameters:
 - Number of scans: 16-32
 - Relaxation delay: 1.0 s
 - Pulse width: 30°
 - Spectral width: -2 to 12 ppm
- ^{13}C NMR Parameters:
 - Number of scans: 1024-4096 (or as needed for adequate signal-to-noise)
 - Relaxation delay: 2.0 s
 - Pulse program: Proton-decoupled
 - Spectral width: 0 to 200 ppm
- Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) or KBr Pellet Method

- Sample Preparation (KBr Pellet):
 - Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.
- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Scan range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of scans: 16-32
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)

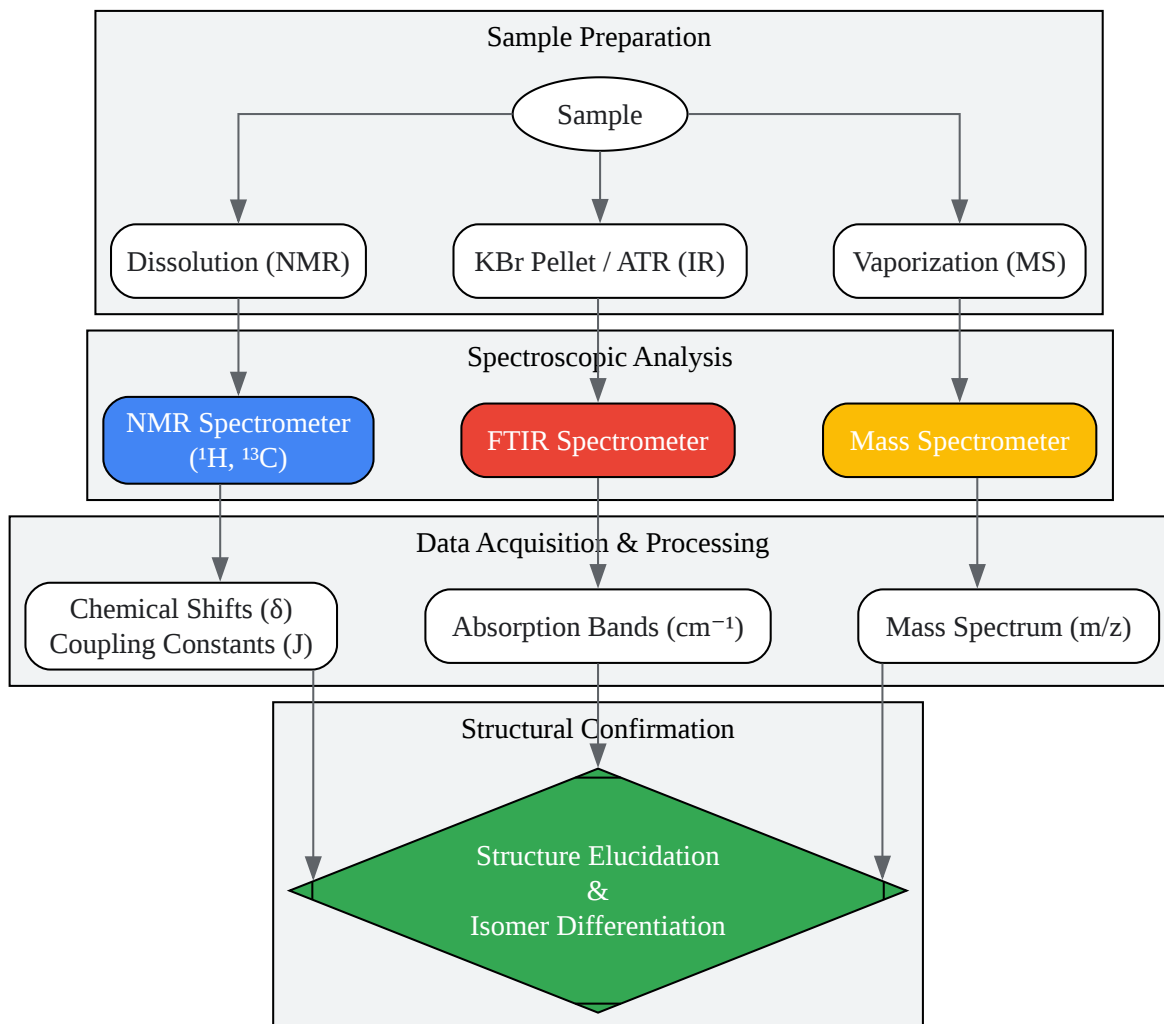
Electron Ionization (EI) Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Ionize the sample using a standard electron energy of 70 eV.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight mass analyzer.

- Data Acquisition: Record the mass spectrum, showing the relative abundance of each ion.
- Data Analysis: Identify the molecular ion peak (M^+) and analyze the fragmentation pattern to deduce the structure of the molecule.

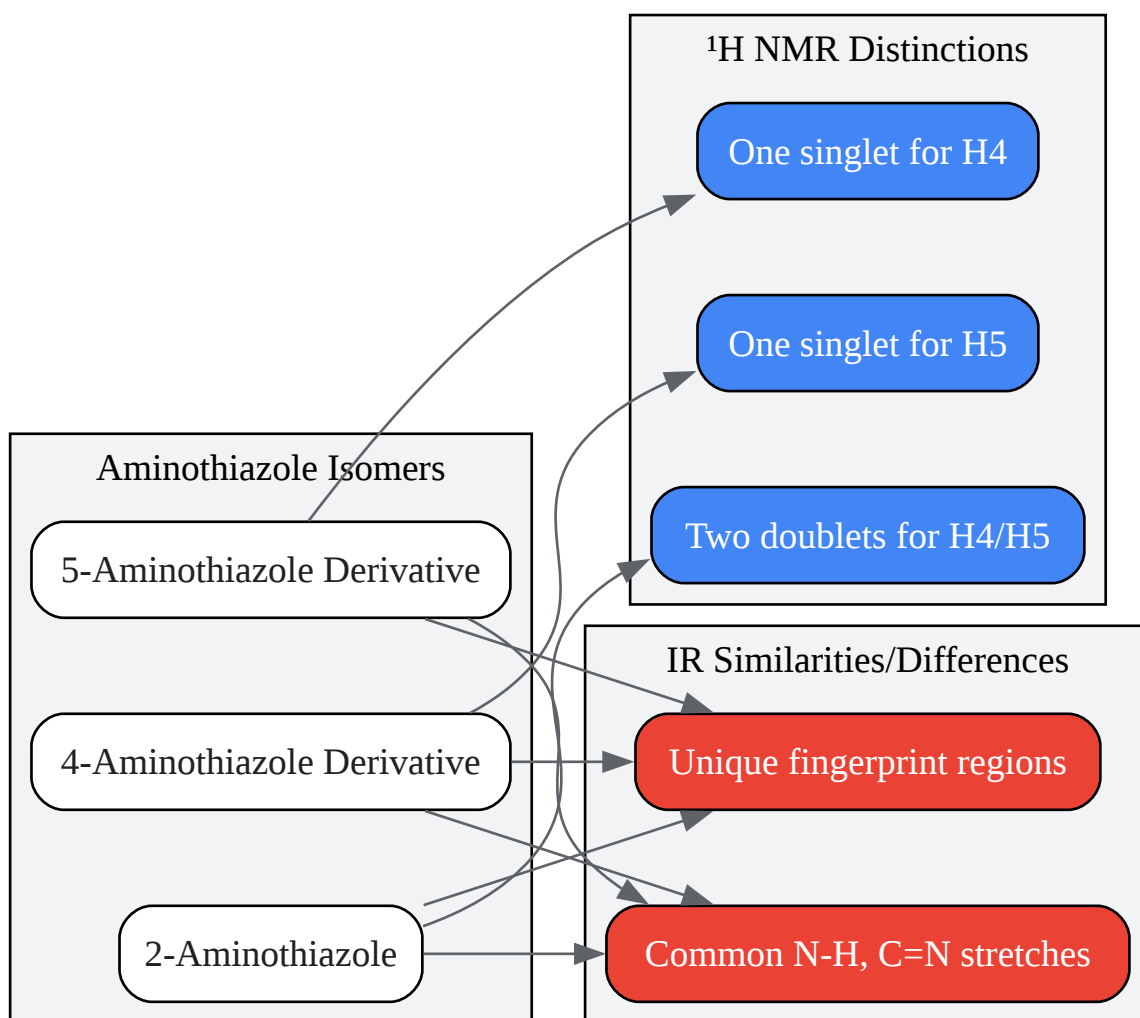
Visualization of Analytical Workflow and Structural Logic

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the isomeric structures and their expected spectral differences.



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Caption: Experimental workflow for spectroscopic analysis.



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References

- 1. rsc.org [rsc.org]
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